molecular formula C20H19N3O3S B3011720 N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide CAS No. 330190-47-1

N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide

Cat. No.: B3011720
CAS No.: 330190-47-1
M. Wt: 381.45
InChI Key: RRBOLSXGRKDDEB-UHFFFAOYSA-N
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Description

N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide is a small molecule featuring a 1,3-thiazole core substituted at the 4-position with a 4-tert-butylphenyl group and at the 2-position with a 3-nitrobenzamide moiety.

Properties

IUPAC Name

N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3S/c1-20(2,3)15-9-7-13(8-10-15)17-12-27-19(21-17)22-18(24)14-5-4-6-16(11-14)23(25)26/h4-12H,1-3H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRBOLSXGRKDDEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of α-haloketones with thiourea under basic conditions.

    Attachment of the tert-Butylphenyl Group: The tert-butylphenyl group can be introduced via a Friedel-Crafts alkylation reaction using tert-butylbenzene and an appropriate electrophile.

    Nitration of Benzamide: The nitration of benzamide can be achieved using a mixture of concentrated nitric acid and sulfuric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to form corresponding oxides.

    Substitution: The thiazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst.

    Reduction: Potassium permanganate or chromium trioxide.

    Substitution: Electrophiles such as halogens or nitro groups under acidic conditions.

Major Products

    Reduction: Formation of amines.

    Oxidation: Formation of oxides.

    Substitution: Formation of substituted thiazoles.

Scientific Research Applications

N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Potential use as a probe in biochemical assays due to its unique structural features.

    Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the thiazole ring can interact with enzymes or receptors. The tert-butylphenyl group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Anti-inflammatory Activity

Several N-(4-aryl-1,3-thiazol-2-yl)benzamide derivatives have been synthesized and evaluated for anti-inflammatory properties. For example:

  • N-(4-phenyl-1,3-thiazol-2-yl)-4-chlorobenzamide (5c) and N-[4-(3-chlorophenyl)-1,3-thiazol-2-yl]-3-trifluoromethylbenzamide (5n) demonstrated potent anti-inflammatory activity in carrageenan-induced rat paw edema assays. These compounds share the thiazol-2-yl benzamide scaffold but differ in substituents: chloro and trifluoromethyl groups enhance activity compared to unsubstituted analogues. The tert-butyl group in the target compound may confer greater metabolic stability due to steric hindrance .
  • N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide exhibited 129.23% efficacy in growth modulation assays. The methyl group at the para position of the phenyl ring likely improves hydrophobic interactions with target proteins, while the phenoxy substituent on the benzamide may alter binding kinetics compared to the nitro group .
Table 1: Anti-inflammatory Thiazol-2-yl Benzamides
Compound Name Key Substituents Activity (% Inhibition/Enhancement) Reference
N-(4-phenyl-1,3-thiazol-2-yl)-4-chlorobenzamide (5c) 4-Cl on benzamide, phenyl on thiazole 72% inhibition (paw edema)
Target Compound 3-NO₂ on benzamide, 4-t-Bu on thiazole Data pending (structural inference)

Substituent Effects on Enzyme Inhibition

Thiazole derivatives are known to modulate enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX):

  • N-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide (6a) acts as a non-selective COX-1/COX-2 inhibitor (IC₅₀: 9.01 ± 0.01 µM), while 4-(2-amino-1,3-thiazol-4-yl)-2-methoxyphenol (6b) is COX-2-selective (IC₅₀: 11.65 ± 6.20 µM).
Table 2: Enzyme Inhibition Profiles
Compound Name Substituent Profile Enzyme Target IC₅₀/Activity
6a 4-OH-3-OCH₃ on phenyl, acetamide COX-1/COX-2 9.01 ± 0.01 µM (COX-1)
Target Compound 3-NO₂ on benzamide, 4-t-Bu on thiazole Hypothetical Requires experimental validation

Physicochemical and Electronic Comparisons

  • N-(4-tert-butyl-1,3-thiazol-2-yl)-3-fluorobenzamide : The fluoro substituent at the benzamide’s meta position results in a predicted pKa of 6.91 ± 0.50, compared to the nitro group’s stronger electron-withdrawing effect (pKa ~1–2). This difference may influence solubility and target binding; the nitro group could enhance interactions with positively charged residues in enzymes .
  • ethyl = ~3.8). This modification might affect pharmacokinetics or tissue penetration .
Table 3: Physicochemical Properties
Compound Name Molecular Weight Predicted cLogP pKa (Predicted) Key Structural Feature
Target Compound 353.39 g/mol ~4.5 ~1.5 (NO₂) 4-t-Bu, 3-NO₂
N-(4-tert-butyl-1,3-thiazol-2-yl)-3-fluorobenzamide 278.35 g/mol ~3.8 6.91 ± 0.50 4-t-Bu, 3-F
N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide 373.42 g/mol ~4.2 4-Me, 2-OPh

Positional Isomerism and Activity

  • 3-nitro-N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide : This positional isomer features the thiazole ring substituted at the 4-position with a phenyl group instead of the 4-tert-butylphenyl group. Such isomerism may shift binding modes in biological systems, as the spatial arrangement of substituents critically impacts target engagement .

Biological Activity

N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity, synthesis, and applications, supported by relevant data and case studies.

Structural Characteristics

The compound features a thiazole ring , a nitrobenzamide moiety , and a tert-butylphenyl substituent . These structural components contribute to its unique chemical reactivity and biological properties.

ComponentDescription
Thiazole RingA five-membered heterocyclic compound containing sulfur and nitrogen, known for its biological activity.
Nitro GroupEnhances lipophilicity and can undergo reduction to form reactive intermediates.
Tert-Butylphenyl GroupIncreases the compound's hydrophobicity, potentially improving cell membrane permeability.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit anticancer properties. For instance, thiazole derivatives have been documented to induce apoptosis in various cancer cell lines through mechanisms such as:

  • Inhibition of cell proliferation
  • Induction of oxidative stress
  • Activation of apoptotic pathways

A study highlighted that thiazole-based compounds could effectively target cancer cells by disrupting cellular signaling pathways involved in tumor growth .

Antimicrobial Activity

Thiazole derivatives are also recognized for their antimicrobial properties. The presence of the nitro group in this compound suggests potential efficacy against a range of bacterial strains. Research has shown that similar compounds can exhibit:

  • Inhibition of bacterial growth
  • Disruption of bacterial cell membranes
  • Interference with metabolic pathways

In vitro studies demonstrated that thiazole derivatives displayed significant activity against both Gram-positive and Gram-negative bacteria, indicating broad-spectrum antimicrobial potential .

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Thiazole Ring : This can be achieved by reacting α-haloketones with thiourea under basic conditions.
  • Introduction of the Tert-Butylphenyl Group : This step often employs Friedel-Crafts alkylation using tert-butylbenzene.
  • Nitration of Benzamide : The nitration process is performed using a mixture of concentrated nitric acid and sulfuric acid.

Study on Anticancer Properties

A recent investigation into the anticancer effects of thiazole derivatives revealed that specific modifications could enhance their potency against various cancer cell lines. For example, a derivative closely related to this compound showed IC50 values in the low micromolar range against breast cancer cells .

Antimicrobial Efficacy Assessment

Another study assessed the antimicrobial activity of thiazole derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 0.5 µg/mL, showcasing their potential as effective antimicrobial agents .

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